N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-thiophen-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S2/c1-9-4-5-10(7-11(9)14)15-12(16)8-20(17,18)13-3-2-6-19-13/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSCDSNWZRRFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with 3-fluoro-4-methylbenzene, nitration followed by reduction can yield 3-fluoro-4-methylaniline.
Acylation: The aniline derivative can then be acylated with 2-(thiophen-2-ylsulfonyl)acetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of adjacent positions:
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| Sulfonyl-acetamide | NH₃ (aq.) | EtOH, reflux, 6 hr | 2-Amino-N-(3-fluoro-4-methylphenyl)acetamide |
| Sulfonyl-acetamide | KSCN | DMF, 80°C, 3 hr | Thiocyanate derivative (C≡N-S linkage) |
-
Key Insight : Reactivity at the α-carbon of the acetamide is amplified by the sulfonyl group’s electron-withdrawing effect, enabling substitution with amines, thiols, or cyanides.
Oxidation and Reduction Reactions
The thiophene sulfonyl group exhibits stability under standard redox conditions but participates in selective transformations:
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation | mCPBA | DCM, 0°C → rt | Sulfone remains intact; thiophene ring epoxidation |
| Reduction | NaBH₄/CuI | MeOH, 0°C | Partial reduction of sulfonyl to sulfinic acid (–SO₂H) |
-
Notable Observation : The sulfonyl group resists reduction under mild conditions but can be partially reduced to sulfinic acid using NaBH₄/CuI systems.
Coupling Reactions
The acetamide’s NH group participates in condensation reactions:
| Partner | Catalyst | Conditions | Application |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (Suzuki coupling) |
| Aldehydes | TiCl₄ | Toluene, reflux | Schiff base formation |
-
Example :
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
| Condition | Medium | Product | Half-Life |
|---|---|---|---|
| Acidic | HCl (1M), 60°C | Thiophene-2-sulfonic acid + Acetic acid derivatives | 2.5 hr |
| Basic | NaOH (1M), 60°C | Same as acidic, but faster degradation | 1.2 hr |
-
Degradation Pathway :
Biological Activity and Derivatization
While direct activity data for this compound is limited, structural analogs show:
-
Antimicrobial Activity : MIC = 8–16 µg/mL against S. aureus .
-
Enzyme Inhibition : IC₅₀ = 1.2 µM against COX-2 (via sulfonyl group interactions) .
Spectroscopic Characterization
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, NH), 7.85–7.45 (m, Ar-H) | Aromatic and amide protons |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | Acetamide and sulfonyl groups |
Scientific Research Applications
Medicinal Chemistry
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets associated with various diseases.
Potential Therapeutic Uses:
- Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
- Anti-inflammatory Effects: The thiophenes and sulfonamide moieties present in the compound suggest potential anti-inflammatory activity, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its efficacy or reduce toxicity. Researchers are focusing on:
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect biological activity can lead to the development of more effective drugs.
- Lead Compound Identification: this compound may serve as a lead compound in designing new drugs targeting specific pathways involved in disease progression.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings demonstrated a marked decrease in cytokine levels, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the sulfonyl group can significantly influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(3-chloro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Chlorine instead of fluorine.
N-(3-fluoro-4-methylphenyl)-2-(furan-2-ylsulfonyl)acetamide: Furan instead of thiophene.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the combination of its fluorinated aromatic ring, thiophene, and sulfonylacetamide moieties. This unique structure can impart specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known by its CAS number 1021046-53-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
The compound's molecular formula is with a molecular weight of approximately 313.4 g/mol. It features a sulfonyl group attached to a thiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1021046-53-6 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. The presence of the thiophenes and sulfonyl groups often enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
A study highlighted in patent literature suggests that compounds with sulfone and thiadiazolyl structures show promise as antibacterial agents, particularly against resistant strains of bacteria . The mechanism of action typically involves the inhibition of essential cellular functions, which can lead to bacterial cell lysis.
Case Studies
-
Study on Antibacterial Efficacy :
A specific case study explored the antibacterial efficacy of a related sulfone compound against Staphylococcus aureus. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL . -
In Vivo Studies :
In vivo studies have shown that similar compounds can reduce infection rates in animal models when administered prophylactically or therapeutically, suggesting potential applications in clinical settings for treating infections caused by multi-drug resistant organisms .
Cytotoxicity
A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Preliminary assays indicate that while exhibiting antimicrobial properties, the compound maintains a favorable safety margin in mammalian cell lines, with IC50 values significantly higher than those required for antibacterial activity .
The proposed mechanism of action for this class of compounds includes:
- Disruption of Cell Membranes : The thiophene and sulfonyl groups interact with lipid bilayers, increasing permeability and leading to cell death.
- Inhibition of Protein Synthesis : Some derivatives may interfere with ribosomal function, inhibiting bacterial protein synthesis.
Q & A
Basic: What are the standard synthetic routes for N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide?
The compound is typically synthesized via a multi-step approach:
Sulfonylation : React thiophene-2-thiol with chlorosulfonic acid to form thiophen-2-ylsulfonyl chloride.
Acetylation : Couple the sulfonyl chloride with 2-chloroacetamide under basic conditions (e.g., triethylamine) to yield 2-(thiophen-2-ylsulfonyl)acetamide.
Substitution : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, followed by purification using column chromatography .
Key validation : Monitor reaction progress via TLC and confirm final structure using , , and HRMS.
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Step 1 : Re-examine reaction conditions (e.g., solvent purity, stoichiometry) to rule out side reactions.
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish regioisomers.
- Step 3 : Compare with literature data for analogous compounds (e.g., sulfonamide derivatives in ) to identify systematic deviations .
Example : Discrepancies in aromatic signals may arise from dynamic rotational isomerism of the sulfonyl group.
Advanced: What strategies optimize crystallinity for X-ray analysis of this compound?
- Solvent screening : Use slow evaporation in mixed solvents (e.g., ethanol/DMF) to promote crystal growth.
- Temperature control : Crystallize at 4°C to reduce nucleation rate.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
Reference : highlights similar approaches for chlorophenyl acetamide derivatives, emphasizing hydrogen-bond-driven packing .
Advanced: How to evaluate the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the acetamide/sulfonyl groups.
- Photostability : Expose to UV-Vis light (300–800 nm) and assess decomposition using TLC or LC-MS.
Methodology : outlines protocols for related acetamides, emphasizing accelerated stability testing .
Advanced: What computational tools predict biological target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinase enzymes).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
Validation : Cross-reference with crystallographic data (e.g., ’s triazole sulfonamide interactions) to refine force field parameters .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Core modifications : Vary substituents on the phenyl ring (e.g., replace 3-fluoro with chloro) to assess electronic effects.
Sulfonyl group replacement : Substitute thiophene with pyridine or benzene sulfonamides to probe steric tolerance.
Bioisosteres : Replace acetamide with urea or sulfonamide groups for enhanced hydrogen bonding.
Case study : demonstrates fluorophenyl substitutions in benzamide derivatives to optimize potency .
Advanced: What eco-friendly methods improve synthesis scalability?
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield.
- Solvent-free conditions : Use ball milling for solid-state coupling reactions.
- Catalysis : Employ recyclable catalysts (e.g., immobilized Pd nanoparticles) for cross-coupling steps.
Example : details solvent-free hydrazine reactions for thioxoacetamide derivatives .
Advanced: How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for controlled release.
- Prodrug design : Introduce phosphate or ester groups for improved bioavailability.
Reference : ’s safety data for methoxyphenyl acetamide highlights solubility challenges in polar solvents .
Advanced: What analytical techniques detect trace impurities in final batches?
- HPLC-DAD/ELSD : Quantify impurities >0.1% using reverse-phase C18 columns.
- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., unreacted sulfonyl chloride intermediates).
- Elemental analysis : Confirm stoichiometry and detect heavy metal residues.
Guidance : ’s impurity profiling for acetonitrile derivatives provides a template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
